Prothioconazole is a broad-spectrum triazolinthione fungicide developed by Bayer CropScience. [, , , ] It acts as a systemic fungicide with protective, eradicant, and curative properties. [] Prothioconazole is primarily used in agriculture to control a wide range of fungal diseases affecting various crops. [, , , , ]
Prothioconazole's IUPAC name is (RS)-2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-1,2,4-triazole-3-thione, and its CAS Registry Number is 178928-70-6. It is classified as a Group C Fungicide according to fungicide resistance management guidelines . The compound's registration status varies by region, with approvals in countries such as the United Kingdom, France, and Austria .
Prothioconazole is synthesized through a multi-step chemical process involving cyclization and functionalization of precursor compounds. The synthesis typically includes the following steps:
The precise conditions for these reactions, including temperature, pressure, and catalysts used, are closely monitored to ensure high yield and purity of prothioconazole .
Prothioconazole features a complex molecular structure characterized by:
The three-dimensional conformation of prothioconazole allows it to interact effectively with fungal enzymes involved in ergosterol biosynthesis, which is critical for maintaining fungal cell membrane integrity .
Prothioconazole undergoes various chemical reactions that are essential for its fungicidal activity:
These reactions highlight prothioconazole's role not only as an active ingredient but also its behavior in agricultural ecosystems .
Prothioconazole functions through a specific mechanism that disrupts fungal growth:
This mode of action makes prothioconazole effective against a broad spectrum of fungal pathogens while minimizing impact on non-target organisms .
Prothioconazole exhibits several key physical and chemical properties:
These properties influence its application methods in agriculture, particularly as a seed treatment or foliar spray .
Prothioconazole serves multiple applications within agricultural science:
Prothioconazole exhibits distinct binding mechanisms compared to classical triazole fungicides. While azoles like tebuconazole or epoxiconazole bind noncompetitively to fungal CYP51, forming a classic type II spectrum with heme iron coordination (N-3 atom of triazole), prothioconazole acts as a competitive inhibitor of substrate binding. Spectrophotometric studies with Mycosphaerella graminicola CYP51 (MgCYP51) reveal prothioconazole generates an atypical difference spectrum (peak at 410 nm, trough at 428 nm) and competes directly with the natural substrate eburicol for the active site [2]. Its dissociation constant (Kd) for MgCYP51 is ~840-fold weaker than epoxiconazole, reflecting lower intrinsic affinity [2].
Crucially, the major metabolite prothioconazole-desthio (formed via desulfurization) binds noncompetitively with heme iron coordination, generating a type II spectrum similar to classical azoles. In Candida albicans CYP51 (CaCYP51), prothioconazole-desthio exhibits tight binding (Kd = 0.04 μM), comparable to voriconazole, while prothioconazole itself shows no appreciable inhibition in cell-free assays [7]. This indicates the parent compound functions primarily as a pro-drug, requiring metabolic conversion to the bioactive desthio form for potent CYP51 inhibition [7].
Table 1: Binding Dynamics of Prothioconazole and Metabolite with Fungal CYP51
Compound | Binding Mode | Spectral Type | Dissociation Constant (Kd) | Enzyme Inhibition |
---|---|---|---|---|
Prothioconazole | Competitive | Atypical | 33.6 μM (MgCYP51) [2] | Negligible [7] |
Prothioconazole-desthio | Noncompetitive | Type II | 0.04 μM (CaCYP51) [7] | Potent (IC₅₀ < 0.1 μg/ml) [7] |
Epoxiconazole (reference) | Noncompetitive | Type II | 0.04 μM (MgCYP51) [2] | Potent |
The unique binding of prothioconazole to CYP51 involves specific interactions with conserved active site residues. Molecular modeling studies suggest the chlorinated phenyl and chlorocyclopropyl groups anchor the molecule within the substrate access channel, while the triazolinthione moiety positions near the heme. Key residues governing selectivity and binding affinity include:
Mutations in CYP51 isoforms can confer resistance. In Fusarium pseudograminearum, laboratory-generated prothioconazole-resistant mutants harbored substitutions in FpCYP51C (M63I, A205S, I246V), altering the enzyme's conformation and reducing inhibitor affinity [4]. Notably, these mutants exhibited cross-resistance only within DMI fungicides, not affecting SDHIs or QoIs [4].
Table 2: Key CYP51 Residues Influencing Prothioconazole Binding and Resistance
Residue (CYP51A1 numbering) | Role in Binding/Function | Mutation Impact (e.g., F. pseudograminearum) |
---|---|---|
Phe233 | Hydrophobic pocket formation | Not reported in mutants |
Tyr140 | Substrate channel stabilization | Not reported in mutants |
Ile246 (FpCYP51C) | Heme-proximal domain stability | I246V: Reduced growth rate, resistance [4] |
Ala205 (FpCYP51C) | Active site accessibility | A205S: Reduced sporulation, resistance [4] |
Met63 (FpCYP51C) | Substrate/inhibitor positioning | M63I: Increased pathogenicity, resistance [4] |
Prothioconazole-desthio is the primary bioactive agent against fungal CYP51. In C. albicans, exposure to prothioconazole results in intracellular accumulation of desthio metabolite, correlating with ergosterol depletion and accumulation of 14α-methylated sterols [7]. Its mechanism mirrors classical triazoles:
This metabolite demonstrates broad-spectrum activity against Ascomycetes, Basidiomycetes, and Deuteromycetes, explaining prothioconazole’s efficacy across diverse pathogens [6] [8].
These methylated sterols disrupt membrane architecture due to their rigid planar structure and inability to pack efficiently with phospholipids, compromising membrane fluidity [1] [9].
Table 3: Sterol Intermediates Accumulating Under Prothioconazole Treatment
Sterol Intermediate | Concentration Increase | Fungal Species | Biological Consequence |
---|---|---|---|
Lanosterol | 9–14 fold [2] | M. graminicola | Membrane rigidity |
Eburicol | 9–14 fold [2] | M. graminicola | Impaired membrane-associated transport |
14α-methylergosta-8,24(28)-dien-3β,6α-diol | >70% total sterols [7] | C. albicans | Altered membrane permeability |
24-methylenedihydrolanosterol | Significant accumulation [1] | General fungi | Disrupted cell signaling |
Accumulation of 14α-methylsterols triggers a cascade of cellular dysfunctions:
Table 4: Cellular Consequences of Prothioconazole-Induced Sterol Disruption
Cellular Process | Impact | Pathogen Example |
---|---|---|
Membrane permeability | Increased K⁺ leakage, disrupted osmotic balance | C. albicans [7] |
Mitochondrial function | Reduced ATP synthesis, ROS accumulation | F. graminearum [10] |
Secondary metabolism | Enantioselective DON overproduction (R-(-)-enantiomer) | F. graminearum [10] |
Hyphal growth/sporulation | Reduced by 30–90% in resistant mutants | F. pseudograminearum [4] |
Cell wall integrity | Compensatory chitin deposition (echinocandin-like effect) | General fungi [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7